Ethyl 2-ethoxyacetimidate
Description
Ethyl 2-ethoxyacetimidate (C₆H₁₃NO₂) is an acetimidate ester characterized by an ethoxy group (–OCH₂CH₃) and an acetimidate functional group (–N=C(OEt)–). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of imidate linkages or as a precursor for heterocyclic compounds. Its structure allows for nucleophilic substitution reactions, making it valuable in peptide chemistry and polymer research.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
ethyl 2-ethoxyethanimidate |
InChI |
InChI=1S/C6H13NO2/c1-3-8-5-6(7)9-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
FYYMOSPTRCOSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=N)OCC |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-ethoxyacetimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with ethylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-ethoxyacetimidate undergoes hydrolysis under acidic or basic conditions to regenerate ethyl 2-ethoxyacetate and release ammonia or amines.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 5% NaOH, 85°C, 1 hour | Ethyl 2-ethoxyacetate + NH₃ | 66% | |
| HCl (g), ether, 0°C | Ethyl 2-ethoxyacetate hydrochloride | 55% |
This reaction is critical for recovering the parent ester and is often employed in stepwise syntheses .
Nucleophilic Substitution
The ethoxy group in this compound is susceptible to nucleophilic displacement. For example:
-
Reaction with amines : Forms substituted acetamidines.
-
Reaction with halides : Produces haloacetimidates.
Example :
this compound reacts with sodium iodide in acetone at reflux to yield ethyl 2-iodoacetimidate.
Condensation Reactions
This compound participates in condensation reactions to form heterocyclic compounds. A notable application is in the synthesis of 4(3H)-pteridinones:
Procedure :
-
Condense this compound with 3-amino-2-pyrazinecarbonitrile.
-
Heat at 85°C in aqueous NaOH.
Outcome :
Oxidation
This compound can be oxidized to nitriles or oximes using agents like KMnO₄ or CrO₃.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (aq) | 2-ethoxyacetonitrile | 60°C, 3 hours |
| CrO₃ (H₂SO₄) | 2-ethoxyacetoxime | Room temperature |
Reduction
Reduction with LiAlH₄ converts the imidate to ethyl 2-ethoxyethylamine.
Reaction with Aziridines
In microwave-assisted reactions, this compound derivatives react with 2-arylaziridines to form ethyl 2-(oxazolin-2-yl)alkanoates.
Conditions :
-
Solvent: 1,2-dichloroethane (DCE).
-
Temperature: 130°C.
-
Time: 20 minutes.
Mechanism :
-
Wolff rearrangement generates ethoxycarbonylketenes.
-
Nucleophilic attack by aziridine forms zwitterionic intermediates.
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound undergoes Beckmann-type rearrangements to form amides. For example, treatment with concentrated H₂SO₄ produces N-ethoxyacetamide.
Scientific Research Applications
Ethyl 2-ethoxyacetimidate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidates and related compounds.
Biology: This compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxyacetimidate involves its reactivity with various nucleophiles and electrophiles. The ethoxy group can be displaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the imidate group can undergo hydrolysis to form corresponding amides or acids. These reactions are facilitated by the presence of specific catalysts or reaction conditions that enhance the reactivity of the compound .
Comparison with Similar Compounds
Ethyl 2-Methoxyacetimidate
CAS: 57366-77-5 Formula: C₅H₁₁NO₂ Molecular Weight: ~117 g/mol Functional Groups: Methoxy (–OCH₃), acetimidate (–N=C(OEt)–). Applications: Used as a research chemical in synthetic organic chemistry, analogous to ethyl 2-ethoxyacetimidate but with reduced steric bulk due to the smaller methoxy group .
Key Differences :
- Reactivity : The methoxy group in ethyl 2-methoxyacetimidate may confer slightly higher electrophilicity at the imidate carbon compared to the ethoxy analog due to reduced electron-donating effects.
- Solubility: Lower molecular weight and polarity may enhance solubility in non-polar solvents relative to this compound.
2-Ethoxyethyl Acetate
CAS : 111-15-9
Formula : C₆H₁₂O₃
Molecular Weight : 132 g/mol
Functional Groups : Ethoxy (–OCH₂CH₃), acetate ester (–OAc).
Applications : Widely employed as a solvent in coatings, inks, and adhesives due to its moderate evaporation rate and compatibility with resins .
Key Differences :
- Reactivity : Lacks the imidate group, making it inert toward nucleophiles under standard conditions. Its ester group is hydrolytically stable compared to acetimidates.
2-Ethylhexyl Derivatives (e.g., 2-Ethylhexyl 2-Methyl-4-chlorophenoxyacetate)
CAS: Not explicitly listed Formula: Variable (e.g., C₁₃H₁₇ClO₃ for 2-ethylhexyl 2-methyl-4-chlorophenoxyacetate) Applications: Primarily herbicides or plasticizers. These compounds are structurally distinct due to their branched alkyl chains and aromatic substituents .
Key Differences :
- Functionality: Phenoxyacetate groups dominate their reactivity, contrasting with the nucleophilic imidate motif in this compound.
Data Table: Comparative Overview
Research Findings and Functional Group Analysis
Acetimidates vs. Esters :
- This compound’s imidate group (–N=C(OEt)–) is highly reactive toward amines and alcohols, enabling the formation of amidines or imidate salts. In contrast, 2-ethoxyethyl acetate’s ester group undergoes slower hydrolysis under acidic or basic conditions .
- FTIR analysis (as referenced in ethyl acetate studies ) would show distinct N–H and C=N stretches for acetimidates (~3350 cm⁻¹ and ~1650 cm⁻¹, respectively), absent in ester spectra.

Stability :
- Acetimidates are moisture-sensitive and typically require anhydrous handling, whereas 2-ethoxyethyl acetate exhibits greater stability in ambient conditions .
Biological Activity
Ethyl 2-ethoxyacetimidate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and cytotoxic effects, based on various research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound belongs to the class of acetimidates, which are derivatives of acetamides. Its unique structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various extracts containing this compound demonstrated potent activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were found to be between 1.56 mg/L and 6.25 mg/L , indicating effective inhibition of bacterial growth at low concentrations .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.56 mg/L |
| Staphylococcus aureus | 3.12 mg/L |
| Pseudomonas aeruginosa | 6.25 mg/L |
Cytotoxic Activity
In addition to antimicrobial effects, this compound has been evaluated for its cytotoxicity against cancer cell lines. The cytotoxic activity was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 | 28.81 ± 0.99 |
| A2780 | 12.50 ± 2.50 |
| HT29 | 23.90 ± 0.74 |
| MRC5 | 50.58 ± 3.24 |
The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing a relatively higher IC50 value against normal fibroblast cells (MRC5), suggesting a degree of selectivity in targeting tumor cells .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation control.
Case Studies
Several case studies have documented the therapeutic potential of compounds similar to this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that formulations containing ethyl derivatives demonstrated significant improvement in infection control compared to standard treatments.
- Cytotoxicity in Cancer Therapy : A study focusing on breast cancer treatment highlighted the use of ethyl derivatives as adjunct therapies, where patients exhibited reduced tumor sizes when treated alongside conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

